Product packaging for (3,4-Difluorophenyl)hydrazine(Cat. No.:CAS No. 161886-22-2)

(3,4-Difluorophenyl)hydrazine

Cat. No.: B066832
CAS No.: 161886-22-2
M. Wt: 144.12 g/mol
InChI Key: KBSCNXDDCDSLLP-UHFFFAOYSA-N
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Description

(3,4-Difluorophenyl)hydrazine is a highly valuable aromatic hydrazine derivative extensively employed as a versatile synthon in organic and medicinal chemistry research. Its primary utility lies in the synthesis of nitrogen-containing heterocycles, most notably indoles, via the Fischer indole synthesis. The presence of the two fluorine atoms on the phenyl ring introduces significant electronic effects, influencing the electron density and providing enhanced metabolic stability to the resulting molecular frameworks. This makes it a crucial precursor in the development of novel pharmaceutical compounds, particularly in the realms of kinase inhibitors, CNS-active agents, and agrochemicals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6F2N2 B066832 (3,4-Difluorophenyl)hydrazine CAS No. 161886-22-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3,4-difluorophenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2N2/c7-5-2-1-4(10-9)3-6(5)8/h1-3,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBSCNXDDCDSLLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NN)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378942
Record name (3,4-difluorophenyl)hydrazine
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Molecular Weight

144.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161886-22-2
Record name (3,4-Difluorophenyl)hydrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=161886-22-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,4-difluorophenyl)hydrazine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3,4 Difluorophenyl Hydrazine and Precursors

Synthesis of 3,4-Difluoroaniline (B56902) as a Key Intermediate

3,4-Difluoroaniline is the primary building block for producing (3,4-Difluorophenyl)hydrazine. Its synthesis is most commonly achieved through the reduction of 3,4-difluoronitrobenzene (B149031). This nitroaromatic compound is itself typically prepared by the nitration of 1,2-difluorobenzene (B135520) (also known as ortho-difluorobenzene) using a mixture of nitric and sulfuric acids. google.com

Catalytic hydrogenation is a widely employed and efficient industrial method for the reduction of the nitro group (-NO₂) in 3,4-difluoronitrobenzene to an amino group (-NH₂), yielding 3,4-Difluoroaniline. google.com This process involves reacting the nitro compound with a hydrogen source in the presence of a metal catalyst. The general reaction is a cornerstone of fine chemical manufacturing for producing anilines from nitroaromatics. frontiersin.org

Table 1: Optimized Temperature Conditions for Hydrogenation of 3,4-Difluoronitrobenzene google.com
ParameterConditionRationale
Optimal Temperature Range30°C - 75°CMaximizes reaction rate and product yield.
Below 30°CExcessively slow reactionLeads to incomplete conversion and reduced efficiency.
Above 75°CIncreased volatilizationResults in the loss of reagents and products, lowering the yield.

The exclusion of oxygen is a fundamental requirement for safe and effective catalytic hydrogenation. The process typically uses gaseous hydrogen, which can form explosive mixtures with oxygen. Therefore, reactions are carried out in a closed system under an inert atmosphere (e.g., nitrogen or argon) before hydrogen is introduced. Beyond the safety considerations, eliminating oxygen prevents the oxidation of the final aniline (B41778) product. Anilines can be susceptible to oxidation, which can form colored impurities and by-products, thereby reducing the purity and yield of the desired 3,4-Difluoroaniline.

The choice of catalyst is pivotal for the efficiency of nitro-group reduction. Precious metal catalysts are highly effective for this transformation. A platinum catalyst has been specifically documented for the reduction of 3,4-difluoronitrobenzene in a propanol (B110389) solvent. google.com Palladium on carbon (Pd/C) is another widely used and highly efficient catalyst for the hydrogenation of nitroarenes. researchgate.net In some variations of this process, known as transfer hydrogenation, hydrazine (B178648) hydrate (B1144303) is used as the hydrogen source in conjunction with a Pd/C catalyst to achieve the reduction of the nitro group. researchgate.netresearchgate.net The efficiency of these catalysts stems from their ability to effectively adsorb and activate both the hydrogen and the nitroaromatic compound on their surface, facilitating the reduction process under mild conditions. frontiersin.org

Table 2: Common Catalysts for Nitroarene Reduction
CatalystSupportTypical Hydrogen SourceReference
Platinum (Pt)-H₂ (gas) google.com
Palladium (Pd)Carbon (C)H₂ (gas) or Hydrazine Hydrate researchgate.net
Copper (Cu)MgO-SBA15Cyclohexanol (in situ) rsc.org
Iron(II) Sulfide (FeS₂)N, S co-doped CarbonH₂ (gas) frontiersin.org

Besides the direct nitration-hydrogenation sequence starting from 1,2-difluorobenzene, other synthetic strategies exist for producing fluorinated anilines. One such method involves nucleophilic aromatic substitution on a polychlorinated nitroarene. For example, the synthesis of the isomeric 2,4-difluoroaniline (B146603) can be achieved by first fluorinating 2,4,5-trichloronitrobenzene (B44141) to replace two chlorine atoms with fluorine, yielding 2,4-difluoro-5-chloronitrobenzene. googleapis.com This intermediate is then subjected to catalytic hydrogenation to reduce the nitro group, providing the corresponding fluorinated aniline. googleapis.com This approach demonstrates an alternative pathway to construct the difluoro-substituted aromatic ring system.

Catalytic Hydrogenation of Nitroarenes for 3,4-Difluoroaniline Production

Conversion of 3,4-Difluoroaniline to this compound

The transformation of 3,4-Difluoroaniline into this compound is conventionally achieved not by direct amination, but through a two-step sequence involving diazotization followed by reduction. While hydrazine hydrate is a common reagent in related syntheses, its role is typically as a hydrogen donor for the reduction of nitro groups to form anilines (transfer hydrogenation), rather than for direct amination of an aniline to a hydrazine. researchgate.netresearchgate.net

The established and reliable method for converting an arylamine like 3,4-Difluoroaniline to its corresponding arylhydrazine involves the formation of a diazonium salt. google.comorgsyn.org The aniline is treated with a source of nitrous acid (typically sodium nitrite (B80452) in the presence of a strong acid like hydrochloric acid) at low temperatures (around 0°C) to produce a diazonium salt solution. orgsyn.org This highly reactive intermediate is then immediately treated with a reducing agent. A common and effective reducing agent for this purpose is sodium sulfite (B76179) or sodium pyrosulfite. google.comorgsyn.org The reduction of the diazonium salt followed by hydrolysis yields the final this compound product, often isolated as its hydrochloride salt. google.comorgsyn.org

Thermal Reaction Conditions and Process Streamlining

Thermal conditions are a critical parameter in the synthesis of hydrazines, profoundly influencing reaction kinetics and product distribution. In hydrazine synthesis, temperature control is essential to drive the desired reactions forward while minimizing decomposition, as hydrazines can be thermally unstable. nih.gov For instance, in processes like the Raschig process, which involves the oxidation of ammonia (B1221849) with sodium hypochlorite, the reaction temperature is carefully managed. lookchem.com The initial formation of chloramine (B81541) is conducted at low temperatures (around 0 °C), while the subsequent reaction with a large excess of ammonia to form hydrazine is carried out at elevated temperatures, approximately 130°C under pressure. lookchem.com

Process streamlining is crucial for both the efficiency and safety of hydrazine production. This involves optimizing the flow of reactants, managing reaction heat, and efficiently separating products. In industrial hydrazine synthesis, excess ammonia is typically separated and recycled back into the process. lookchem.com The final product, often an aqueous solution, is concentrated through distillation. lookchem.com Such streamlining efforts aim to maximize yield, reduce energy consumption, and minimize the handling of potentially hazardous intermediates. The thermal decomposition of hydrazine typically yields ammonia (NH₃) at lower temperatures, while hydrogen (H₂) and nitrogen (N₂) become the dominant products at higher temperatures. nih.govcaltech.edu

Process ParameterInfluence on Hydrazine SynthesisTypical Conditions
Temperature Affects reaction rate and can lead to product decomposition. nih.govVaries by stage; e.g., 0°C for chloramine formation, 130°C for hydrazone formation. lookchem.com
Pressure Higher pressure can favor the formation of certain products like NH₃. nih.govOften elevated to maintain reactants in the liquid phase at high temperatures. lookchem.com
Heating Rate A lower heating rate can shift the onset of decomposition to lower temperatures. nih.govControlled to prevent runaway reactions and unwanted byproducts.

Solvent Effects in Direct Amination

Direct amination of aryl halides represents a pathway to forming aryl amines and their derivatives. nih.gov The choice of solvent plays a pivotal role in these reactions, particularly in facilitating the amination of typically unreactive aryl halides. google.com Research has shown that polar organic solvents significantly improve the efficacy of direct amination reactions. google.com Solvents such as N-methylpyrrolidone (NMP), dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and dimethylacetamide are effective in this regard. google.comnih.gov The function of these solvents is to enhance the solubility of the reactants and potentially interact with the catalyst or intermediates to facilitate the C-N bond formation. The ratio of solvent to aryl halide can range widely, from 0.5 to 50 parts solvent per part of the aryl halide by weight. google.com

The selection of a solvent can be the determining factor in the success of a transition metal-catalyzed amination, with the optimal choice often being difficult to predict without empirical testing. youtube.com While toluene (B28343) and dioxane are common, in some cases, less conventional solvents like wet tert-butanol (B103910) have proven superior. youtube.com

SolventTypeRole in Direct Amination
N-methylpyrrolidone (NMP) Polar Aprotic AmidePreferred solvent; facilitates amination of aryl halides. google.comnih.gov
Dimethyl Sulfoxide (DMSO) Polar AproticEffective solvent for base-mediated coupling reactions. nih.govyoutube.com
Dimethylformamide (DMF) Polar Aprotic AmideEfficient solvent for palladium-catalyzed cross-coupling reactions. nih.gov
Toluene Non-polar AromaticCommonly used, but may be less effective than polar solvents for complex aminations. youtube.com

Diazotization and Reduction Protocols

A classic and widely used method for preparing arylhydrazines involves the diazotization of an aromatic amine followed by the reduction of the resulting diazonium salt. This two-step protocol is a cornerstone of aromatic chemistry for the synthesis of this compound from its precursor, 3,4-difluoroaniline.

Reaction of Fluoroaniline with Sodium Nitrite Followed by Reduction

The synthesis begins with the diazotization of 3,4-difluoroaniline. This reaction is typically carried out by treating the aniline derivative with sodium nitrite (NaNO₂) in the presence of a strong mineral acid, such as hydrochloric acid (HCl). google.com The reaction is performed at low temperatures, generally between 0 and 5 °C, to ensure the stability of the resulting aryl diazonium salt, which is highly reactive and prone to decomposition at higher temperatures. icrc.ac.ir

The resulting (3,4-Difluorophenyl)diazonium chloride intermediate is not isolated but is immediately used in the subsequent reduction step. This in-situ process is crucial for safety and efficiency, as it avoids the accumulation of the potentially explosive diazonium salt. google.com The reduction of the diazonium salt cleaves the nitrogen-nitrogen triple bond and forms the corresponding hydrazine.

Role of Tin(II) Chloride in the Reduction Step

Tin(II) chloride, also known as stannous chloride (SnCl₂), is a common and effective reducing agent for converting aryl diazonium salts into arylhydrazines. wikipedia.orgstackexchange.com In this step, the freshly prepared (3,4-Difluorophenyl)diazonium chloride solution is treated with a solution of tin(II) chloride in concentrated hydrochloric acid. acsgcipr.org

The mechanism involves the transfer of electrons from the Sn(II) ion, which is oxidized to Sn(IV), to the diazonium cation, which is reduced. stackexchange.comacsgcipr.org The reaction is robust and provides a reliable route to the desired arylhydrazine. The product, this compound, is typically obtained as its hydrochloride salt, which is more stable and less prone to oxidation than the free base. This method is often preferred over catalytic hydrogenation for molecules with functional groups that are sensitive to hydrogenation conditions. acsgcipr.org

ReagentFormulaRole in Synthesis
3,4-Difluoroaniline C₆H₅F₂NStarting precursor material. nih.gov
Sodium Nitrite NaNO₂Diazotizing agent, reacts with aniline to form the diazonium salt. google.comicrc.ac.ir
Hydrochloric Acid HClProvides the acidic medium for diazotization and stabilizes the product as a hydrochloride salt.
Tin(II) Chloride SnCl₂Reducing agent that converts the diazonium salt to the corresponding hydrazine. wikipedia.orgacsgcipr.org

Emerging and Green Synthetic Approaches for Arylhydrazines

In recent years, significant effort has been directed toward developing more sustainable and efficient methods for synthesizing arylhydrazines, moving away from traditional multi-step processes that often use harsh reagents. nih.govmdpi.com These emerging strategies align with the principles of green chemistry, which emphasize atom economy, reduced waste, and milder reaction conditions. nih.gov

Modern approaches include transition-metal-catalyzed C-N cross-coupling reactions. Palladium-catalyzed systems, for instance, have been developed for the efficient formation of C-N bonds between (hetero)aryl halides and hydrazine derivatives. researchgate.net These catalytic methods often tolerate a wider variety of functional groups and can proceed under milder conditions than classical methods. nih.govorganic-chemistry.org Arylhydrazines are themselves considered environmentally friendly arylating agents in some cross-coupling reactions because the by-products are often just nitrogen gas and water. nih.gov

Other green approaches focus on using organocatalysts, alternative energy sources like microwaves, or solvent-free conditions. mdpi.com For example, L-proline has been used as a reusable organocatalyst for the synthesis of hydrazide derivatives under mild, solvent-free grinding conditions, leading to high yields and short reaction times. mdpi.com The development of one-pot syntheses, where multiple reaction steps are carried out in the same vessel, also contributes to a greener process by reducing solvent use and waste from intermediate purification steps. organic-chemistry.org

Synthetic ApproachKey FeaturesAdvantages
Diazotization/Reduction Traditional multi-step method using reagents like NaNO₂ and SnCl₂. icrc.ac.iracsgcipr.orgWell-established and reliable for many substrates.
Palladium-Catalyzed C-N Coupling Uses a palladium catalyst to directly couple an aryl halide with a hydrazine source. nih.govresearchgate.netMilder conditions, broader functional group tolerance, high efficiency. researchgate.netorganic-chemistry.org
Organocatalysis Employs small organic molecules (e.g., L-proline) as catalysts. mdpi.comMetal-free, often uses mild conditions, catalyst can be reusable. mdpi.com
Microwave-Assisted Synthesis Uses microwave irradiation to accelerate reaction rates.Significantly reduced reaction times, often improved yields.

Advanced Chemical Reactivity and Mechanistic Studies of 3,4 Difluorophenyl Hydrazine

Oxidation Reactions and Product Analysis

The oxidation of (3,4-Difluorophenyl)hydrazine can yield a variety of products, with the outcome being highly dependent on the specific oxidizing agent used and the reaction conditions.

The oxidation of arylhydrazines is a well-established method for synthesizing azo compounds. researchgate.net In the case of this compound, oxidation can lead to the formation of 1,2-bis(3,4-difluorophenyl)diazene, which is an azobenzene (B91143) derivative. This reaction is believed to proceed through a radical mechanism involving the dimerization of diazenyl radicals. While the formation of azobenzenes is a primary pathway, over-oxidation can potentially lead to the generation of nitroso compounds like 1,2-difluoro-4-nitrosobenzene. However, the formation of azobenzenes is generally the more favored outcome.

Hydrogen Peroxide (H₂O₂): As an environmentally benign oxidant, hydrogen peroxide is an effective choice for the oxidation of hydrazines to azo compounds. researchgate.netwikipedia.org The reaction is often catalyzed and proceeds in a controlled manner, favoring the formation of the corresponding azobenzene. researchgate.net The mechanism is thought to involve a diimide intermediate. dtic.mil

Potassium Permanganate (B83412) (KMnO₄): This strong oxidizing agent can also be employed for the oxidation of this compound. chemeurope.com However, its high reactivity necessitates careful control of the reaction conditions to prevent over-oxidation and the formation of undesired byproducts. libretexts.orgyoutube.com The reaction is typically carried out at lower temperatures to improve selectivity. The oxidation process with potassium permanganate can lead to the formation of azobenzenes and anilines as the final products. rsc.org

Oxidizing AgentPrimary Product(s)
Hydrogen Peroxide1,2-bis(3,4-difluorophenyl)diazene
Potassium Permanganate1,2-bis(3,4-difluorophenyl)diazene, 3,4-Difluoroaniline (B56902)

Reduction Reactions and Pathways

The reduction of the hydrazine (B178648) functional group in this compound provides a direct route to the corresponding aniline (B41778) derivative.

The nitrogen-nitrogen single bond in the hydrazine moiety is susceptible to cleavage by potent reducing agents, leading to the formation of 3,4-difluoroaniline. sigmaaldrich.comtcichemicals.comnih.govnih.gov

Lithium Aluminum Hydride (LiAlH₄): As a powerful and versatile reducing agent, LiAlH₄ is highly effective in converting hydrazines to their corresponding amines. youtube.comorganic-chemistry.orgyoutube.comwikipedia.org The reaction is typically conducted in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) under an inert atmosphere. rochester.edu

Sodium Borohydride (B1222165) (NaBH₄): Although generally milder than LiAlH₄, sodium borohydride is also a capable reducing agent for this transformation. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org Its reactivity can be enhanced by using it in conjunction with a catalyst or in a protic solvent. nih.gov The greater selectivity of NaBH₄ can be advantageous when other reducible functional groups are present in the molecule. masterorganicchemistry.com

Reducing AgentPrimary Product
Lithium Aluminum Hydride3,4-Difluoroaniline
Sodium Borohydride3,4-Difluoroaniline

Nucleophilic Substitution Reactions of the Hydrazine Moiety

The hydrazine group of this compound possesses strong nucleophilic character due to the lone pairs of electrons on the nitrogen atoms, enabling it to participate in various nucleophilic substitution reactions. gacariyalur.ac.inresearchgate.net

While the hydrazine group itself is a potent nucleophile, its direct displacement from the aromatic ring is not a typical reaction pathway. Instead, the fluorine atoms on the difluorophenyl ring are susceptible to nucleophilic aromatic substitution by other strong nucleophiles. nih.gov The electron-donating nature of the hydrazine group influences the reactivity of the benzene (B151609) ring. In nucleophilic aromatic substitution reactions, the rate and outcome are influenced by factors such as the nature of the leaving group and the solvent. ccsenet.orgcsbsju.edu For instance, in reactions of 2,4-dinitrobenzene derivatives with hydrazine, the departure of the leaving group can be the rate-determining step. ccsenet.org

The hydrazine moiety itself readily reacts with electrophiles. For example, it can react with acyl chlorides to form hydrazides or with aldehydes and ketones to yield hydrazones. These reactions are additions to the hydrazine group rather than substitutions on the aromatic ring where hydrazine acts as a leaving group.

Reactivity with Alkyl Halides and Acyl Chlorides

The reactivity of this compound with alkyl halides and acyl chlorides is characteristic of nucleophilic hydrazine derivatives. The nitrogen atoms of the hydrazine moiety possess lone pairs of electrons, rendering them nucleophilic and capable of attacking electrophilic carbon centers.

In reactions with alkyl halides , this compound can undergo N-alkylation. This reaction is analogous to the Gabriel synthesis, where a nitrogen nucleophile attacks an alkyl halide in an SN2 reaction. masterorganicchemistry.comthermofisher.comlibretexts.orgwikipedia.org The less sterically hindered terminal nitrogen atom of this compound is generally the preferred site of initial alkylation. However, the formation of polyalkylated products can occur, which sometimes limits the synthetic utility of direct alkylation. researchgate.net The reaction conditions, such as the nature of the base and solvent, can influence the extent of mono- versus poly-alkylation.

The reaction with acyl chlorides typically leads to the formation of the corresponding N-acylhydrazide. This is a nucleophilic acyl substitution reaction where the hydrazine attacks the electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion. nih.govgoogle.com The reaction is generally efficient and is a common method for the preparation of hydrazides. jocpr.comnih.gov It is important to control the stoichiometry of the reactants to avoid the formation of the diacyl-substituted hydrazine byproduct. google.com The presence of the electron-withdrawing difluorophenyl group is expected to modulate the nucleophilicity of the hydrazine, potentially affecting the reaction rates compared to unsubstituted phenylhydrazine (B124118).

Reactant TypeProduct TypeGeneral Reaction
Alkyl Halide (R-X)N-Alkyl-(3,4-difluorophenyl)hydrazine(3,4-F₂C₆H₃)NHNH₂ + R-X → (3,4-F₂C₆H₃)NHNHR + HX
Acyl Chloride (R-COCl)N'-Acyl-(3,4-difluorophenyl)hydrazide(3,4-F₂C₆H₃)NHNH₂ + R-COCl → (3,4-F₂C₆H₃)NHNHCOR + HCl

Cyclization and Condensation Reactions in Heterocyclic Synthesis

This compound is a valuable precursor in the synthesis of various heterocyclic compounds through cyclization and condensation reactions. Its bifunctional nature, containing two nucleophilic nitrogen atoms, allows it to react with a variety of electrophiles to form cyclic structures.

Pyrazolones are a significant class of heterocyclic compounds, many of which exhibit biological activity. jocpr.com The reaction of this compound with β-ketoesters, such as ethyl acetoacetate, is a classical and efficient method for the synthesis of pyrazolones. nih.govnih.gov

A specific example is the synthesis of 3-trifluoromethyl-1-(3,4-difluorophenyl)-1H-pyrazol-5(4H)-one. This reaction proceeds by the condensation of this compound with ethyl 4,4,4-trifluoroacetoacetate. The reaction is typically carried out in a suitable solvent like ethanol (B145695), and upon heating, cyclization occurs with the elimination of ethanol and water to yield the pyrazolone (B3327878) product in high yield. scispace.com

Reaction Scheme for the Synthesis of 3-trifluoromethyl-1-(3,4-difluorophenyl)-1H-pyrazol-5(4H)-one

Reactant 1 Reactant 2 Product Yield Reference

The initial step of the mechanism involves the formation of a hydrazone intermediate by the reaction of the hydrazine with the ketone carbonyl group of the β-ketoester. This is followed by an intramolecular nucleophilic attack of the second nitrogen atom of the hydrazine onto the ester carbonyl group, leading to a cyclic intermediate which then eliminates a molecule of ethanol to form the stable pyrazolone ring. researchgate.net

Another documented synthesis is that of (Z)-4-[2-(3,4-difluorophenyl)hydrazono]-3-methyl-1H-pyrazol-5(4H)-one, which is formed from the reaction of ethyl 2-[2-(3,4-difluorophenyl)hydrazono]-3-oxobutanoate with hydrazine hydrate (B1144303). researchgate.net

This compound and its derivatives serve as key synthons for nitrogen-containing heterocycles like thiazoles and benzothiazines.

The Hantzsch thiazole (B1198619) synthesis is a well-established method for the formation of thiazole rings, which involves the reaction of a thioamide with an α-haloketone. synarchive.commdpi.comyoutube.com While direct reaction of this compound is not the primary route, it can be converted to a thiosemicarbazide, which then acts as the thioamide component. The resulting 2-hydrazinylthiazole (B183971) derivatives are valuable intermediates in medicinal chemistry. For instance, fluorophenyl-based thiosemicarbazones can be condensed with α-bromoacetophenones to yield fluorophenyl-substituted hydrazinylthiazoles. nih.gov

The synthesis of benzothiazines from fluorinated precursors has also been reported. biomedgrid.combiomedgrid.com These syntheses often involve the reaction of a substituted 2-aminothiophenol (B119425) with a suitable electrophile. nih.govnih.gov While direct synthesis from this compound is less common, derivatives of this compound can be envisioned to participate in multi-step reaction sequences leading to the formation of fluorinated benzothiazine ring systems.

The formation of a hydrazone is a crucial initial step in many of the cyclization reactions involving this compound. wikipedia.org This reaction involves the nucleophilic addition of the hydrazine to a carbonyl compound (aldehyde or ketone) to form a carbinolamine intermediate, which then dehydrates to yield the hydrazone. libretexts.orgquimicaorganica.orglibretexts.orgresearchgate.net The reaction is typically catalyzed by acid, which protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

The subsequent cyclization of the hydrazone intermediate is dependent on the nature of the substituents and the reaction conditions. rsc.org For example, in the formation of pyrazolones from β-ketoesters, the hydrazone formed from the ketone carbonyl undergoes an intramolecular acylation by the ester group.

Recent advancements in organic synthesis have demonstrated the utility of hydrazone derivatives in carbon-carbon bond formation, often mediated by organometallic reagents. Hydrazones can serve as surrogates for organometallic reagents in certain coupling reactions. researchgate.net

Nickel-catalyzed cross-coupling reactions have been developed where hydrazone intermediates, formed in situ from aldehydes or ketones and hydrazine, can react with aryl halides to form new C-C bonds. rsc.org This methodology merges the principles of the Wolff-Kishner reduction with classical cross-coupling chemistry. Furthermore, palladium-catalyzed C-C bond formation of arylhydrazines with olefins has been reported, proceeding via the cleavage of the carbon-nitrogen bond. semanticscholar.org These catalytic systems offer a powerful tool for the construction of complex molecular architectures from readily available starting materials. The application of these methods to derivatives of this compound would provide a direct route to novel fluorinated compounds with potential applications in medicinal and materials chemistry.

Mechanisms of Hydrazone Formation and Subsequent Cyclization

Impact of Fluorine Substituents on Reaction Kinetics and Selectivity

The presence of two fluorine atoms on the phenyl ring of this compound significantly influences its chemical reactivity, affecting both reaction kinetics and regioselectivity. Fluorine is the most electronegative element, and its electron-withdrawing nature, exerted through the inductive effect, deactivates the aromatic ring towards electrophilic substitution.

The electron-withdrawing fluorine atoms decrease the electron density on the nitrogen atoms of the hydrazine moiety, thereby reducing their nucleophilicity. This reduction in nucleophilicity is expected to decrease the rate of reactions where the hydrazine acts as a nucleophile, such as in the formation of hydrazones and in alkylation and acylation reactions, when compared to unsubstituted phenylhydrazine.

Conversely, the fluorine substituents increase the acidity of the N-H protons of the hydrazine group. This can be advantageous in reactions where deprotonation of the hydrazine is a key step.

In terms of regioselectivity , the fluorine atoms direct incoming electrophiles in electrophilic aromatic substitution reactions. The ortho- and para-directing nature of the amino group in the hydrazine moiety, combined with the meta-directing effect of the fluorine atoms, can lead to complex regiochemical outcomes. However, the strong activating effect of the amino group generally dominates.

Computational studies on related fluorinated heterocycles have shown that fluorine substitution can have a profound effect on the reactivity and regioselectivity of nucleophilic substitution reactions. nih.gov These effects are rationalized by considering the stabilization of transition states and the electrostatic properties of the molecule. Similar principles would apply to reactions involving this compound, where the fluorine atoms can influence the stability of intermediates and transition states, thereby altering the kinetic and thermodynamic landscape of the reaction.

Electron-Withdrawing Effects on Electrophilic Reactivity

The two fluorine atoms on the phenyl ring of this compound exert a strong electron-withdrawing effect, which profoundly impacts the nucleophilicity of the hydrazine moiety. This effect is primarily due to the high electronegativity of fluorine, which inductively pulls electron density away from the aromatic ring and, consequently, from the attached hydrazine group.

Substituentσ_metaσ_para
H0.000.00
3-F0.34-
4-F-0.06
3,4-diF~0.40-

Note: The value for 3,4-diF is an approximation based on the additive nature of Hammett constants.

This table illustrates that fluorine substituents, particularly at the meta position, have a positive Hammett constant, indicating their electron-withdrawing nature. The cumulative effect of two fluorine atoms further enhances this property, leading to a significant reduction in the electron-donating ability of the phenyl ring into the hydrazine moiety.

In the context of electrophilic aromatic substitution on the phenyl ring, the difluoro substitution is deactivating and directs incoming electrophiles primarily to the positions ortho and para to the hydrazine group, but with a significantly reduced reaction rate. However, the primary focus of this section is the reactivity of the hydrazine group itself. For reactions involving the nitrogen atoms, such as acylation or the formation of hydrazones, the reduced nucleophilicity of the nitrogen lone pairs is the most critical consequence of the electron-withdrawing difluoro-phenyl group.

Influence on Intermolecular Interactions and Stability

Hydrogen Bonding: The nitrogen atoms of the hydrazine group can act as hydrogen bond donors, while the fluorine atoms can act as weak hydrogen bond acceptors. The presence of the electronegative fluorine atoms can also modulate the acidity of the N-H protons, making them slightly more acidic and thus stronger hydrogen bond donors compared to those in unsubstituted phenylhydrazine. This can lead to the formation of intricate hydrogen-bonding networks in the solid state, contributing to the crystal lattice energy and, consequently, the melting point and solubility of the compound.

Computational studies on fluorinated molecules have shown that C-F···H-N hydrogen bonds are possible, although they are generally weaker than conventional N-H···N or N-H···O hydrogen bonds. nih.gov The geometry and strength of these interactions are highly dependent on the specific molecular environment.

Interaction TypeTypical Bond Energy (kJ/mol)Potential Role in this compound
N-H···N13-29Formation of dimeric or polymeric structures.
N-H···F6-10Contribution to crystal packing and stability. nih.gov
C-H···F< 5Weaker interactions influencing molecular conformation.

Dipole-Dipole Interactions: The significant electronegativity difference between carbon and fluorine atoms creates strong C-F bond dipoles. The vector sum of these bond dipoles in the 3,4-difluorophenyl group results in a substantial molecular dipole moment. These permanent dipoles lead to dipole-dipole interactions between molecules, which are stronger than the van der Waals forces in non-polar molecules and contribute to a higher boiling point compared to non-fluorinated analogues.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For (3,4-Difluorophenyl)hydrazine, ¹H, ¹³C, and ¹⁹F NMR spectroscopy are particularly informative.

Proton NMR (¹H-NMR) provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound, the spectrum is expected to show signals corresponding to the aromatic protons and the hydrazine (B178648) (-NHNH₂) protons.

The aromatic region will display a complex splitting pattern due to the presence of three non-equivalent protons on the difluorophenyl ring. The chemical shifts and coupling constants are influenced by the electron-withdrawing effects of the fluorine atoms and the electron-donating hydrazine group. The expected signals for the aromatic protons (H-2, H-5, and H-6) would appear in the typical downfield region for aromatic compounds, generally between 6.5 and 7.5 ppm. The coupling between adjacent protons (³JHH) and coupling to the fluorine atoms (JHF) will result in complex multiplets. The protons of the hydrazine group (-NH and -NH₂) would typically appear as broad singlets, and their chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.

Table 1: Predicted ¹H-NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic CH 6.5 - 7.5 Complex Multiplets
-NH- Variable Broad Singlet

Note: Actual chemical shifts and coupling constants require experimental measurement.

Carbon-13 NMR (¹³C-NMR) is used to determine the carbon skeleton of a molecule. A proton-decoupled ¹³C-NMR spectrum of this compound would show six distinct signals for the six carbon atoms of the benzene (B151609) ring, as they are all chemically non-equivalent due to the substitution pattern.

The two carbons directly bonded to the fluorine atoms (C-3 and C-4) will exhibit large one-bond carbon-fluorine coupling constants (¹JCF), appearing as doublets. Their chemical shifts will be significantly downfield due to the high electronegativity of fluorine. The other four aromatic carbons will also show smaller, longer-range C-F couplings (²JCF, ³JCF). The carbon atom attached to the hydrazine group (C-1) would be influenced by the nitrogen atom, affecting its chemical shift.

Table 2: Predicted ¹³C-NMR Signal Characteristics for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm) Key Feature
C1-NNH₂ 140 - 150
C2-H 100 - 120
C3-F 145 - 160 Large ¹JCF coupling
C4-F 145 - 160 Large ¹JCF coupling
C5-H 110 - 125

Note: Predicted values are based on typical ranges for similar fluorinated aromatic compounds.

Fluorine-19 NMR (¹⁹F-NMR) is a highly sensitive technique for analyzing fluorine-containing compounds. wikipedia.org Since ¹⁹F has a nuclear spin of 1/2 and is 100% abundant, it provides clear and informative spectra. For this compound, two distinct signals are expected, one for each of the non-equivalent fluorine atoms at the C-3 and C-4 positions.

The chemical shifts of these fluorine atoms are sensitive to their electronic environment. Data from the closely related precursor, 3,4-difluoroaniline (B56902), show resonances at approximately -142.5 ppm and -155.6 ppm. researchgate.net The chemical shifts for this compound are expected to be in a similar range. In addition to their chemical shifts, the signals will show coupling to each other (³JFF) and to the neighboring aromatic protons (³JFH and ⁴JFH), resulting in each signal appearing as a complex multiplet.

Table 3: Expected ¹⁹F-NMR Data for this compound based on Analogue Data

Fluorine Assignment Approximate Chemical Shift (δ, ppm) (vs. CFCl₃) Expected Multiplicity
F at C-3 ~ -142 Multiplet

Note: Values are extrapolated from data for 3,4-difluoroaniline. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is characterized by absorption bands corresponding to the N-H bonds of the hydrazine group, the C-F bonds, and the aromatic ring.

The N-H stretching vibrations of the primary amine (-NH₂) and secondary amine (-NH-) parts of the hydrazine moiety typically appear as medium to strong bands in the region of 3200-3400 cm⁻¹. The aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹. A key feature would be the strong absorption bands corresponding to the C-F stretching vibrations, which are expected in the 1100-1300 cm⁻¹ region. Vibrations associated with the aromatic C=C bonds of the phenyl ring usually give rise to several peaks in the 1450-1600 cm⁻¹ range.

Table 4: Characteristic IR Absorption Bands for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretch Hydrazine (-NHNH₂) 3200 - 3400
C-H Stretch Aromatic Ring 3000 - 3100
C=C Stretch Aromatic Ring 1450 - 1600

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound. For this compound (C₆H₆F₂N₂), the molecular weight is 144.12 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 144.

High-Resolution Mass Spectrometry (HRMS) can determine the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental formula. The calculated exact mass for C₆H₆F₂N₂ is 144.0499.

The fragmentation pattern in the mass spectrum provides structural information. Common fragmentation pathways for phenylhydrazines include the cleavage of the N-N bond, which would lead to a fragment ion corresponding to the 3,4-difluoroaniline radical cation at m/z = 129. Another possible fragmentation is the loss of an amino radical (•NH₂) from the molecular ion, resulting in an ion at m/z = 128.

Table 5: Predicted Mass Spectrometry Data for this compound

m/z Value Ion Identity Description
144 [C₆H₆F₂N₂]⁺• Molecular Ion (M⁺)
129 [C₆H₅F₂N]⁺• Loss of •NH
128 [C₆H₅F₂N]⁺ Loss of •NH₂

Advanced Diffraction Techniques (e.g., X-ray Crystallography) for Solid-State Structure

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, one can determine bond lengths, bond angles, and intermolecular interactions in the solid state.

While a crystal structure for this compound itself is not publicly available, studies on its derivatives have been performed. For example, the crystal structure of a Blatter radical incorporating the 1-(3,4-difluorophenyl) moiety has been determined. mdpi.com Such studies reveal how the difluorophenyl group is oriented and how it participates in intermolecular interactions like π-stacking, which are influenced by the fluorine substituents. A crystallographic study of this compound would provide definitive information on its molecular geometry and how the molecules pack in the crystal lattice, likely revealing hydrogen bonding networks involving the hydrazine functional group.

Table 6: Compounds Mentioned in this Article

Compound Name
This compound
3,4-difluoroaniline

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable in the synthesis and characterization of this compound, providing robust methods for both the assessment of its purity and its isolation from reaction mixtures. The selection of a specific chromatographic method is contingent on the scale of the separation, the required purity level, and the analytical information sought. Techniques such as Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely employed.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography serves as a rapid, simple, and cost-effective qualitative technique to monitor the progress of reactions that synthesize this compound and to assess its purity. farmaciajournal.comlibretexts.org It operates on the principle of separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. chemistryhall.com

Stationary and Mobile Phases: For a moderately polar compound like this compound, the most common stationary phase is silica gel coated on an inert backing like glass or aluminum. chemistryhall.com The choice of the mobile phase, or eluent, is critical for achieving good separation. A solvent system is selected so that the compound of interest has a retention factor (Rƒ) value ideally between 0.2 and 0.8. chemistryhall.com This is typically achieved by using a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The polarity of the mobile phase is adjusted by varying the ratio of these solvents to optimize the separation of this compound from starting materials, by-products, or degradation products.

Procedure and Visualization: A dilute solution of the sample is spotted onto the baseline of the TLC plate. The plate is then placed in a sealed chamber containing the mobile phase. As the solvent front moves up the plate via capillary action, the components of the sample travel at different rates depending on their affinity for the stationary phase and solubility in the mobile phase. chemistryhall.com

Due to the presence of the aromatic ring, this compound is UV-active. Therefore, the primary method for visualization is by using a UV lamp (typically at 254 nm), where the compound will appear as a dark spot on a fluorescent green background. umich.edu This method is non-destructive. umich.edu For compounds that are not UV-active or for enhanced visualization, various chemical stains can be used, such as potassium permanganate (B83412) or iodine vapor, which react with the spots to produce visible colors. epfl.ch

The Rƒ value is calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front. This value is a characteristic of the compound in a specific solvent system and can be used to compare the sample to a known standard. The presence of multiple spots indicates impurities.

Table 1: Representative TLC Analysis of a this compound Synthesis Reaction Mixture

Spot IDDescriptionDistance Traveled by Spot (cm)Distance Traveled by Solvent Front (cm)Calculated Rƒ Value
1Starting Material (e.g., 1,2-Difluoro-4-nitrobenzene)6.88.00.85
2This compound Product4.08.00.50
3Impurity2.18.00.26

This table illustrates a hypothetical separation where the product is of intermediate polarity compared to a less polar starting material and a more polar impurity.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry is a powerful analytical technique that combines the separation capabilities of High-Performance Liquid Chromatography (HPLC) with the mass analysis capabilities of mass spectrometry. scitepress.org It is an essential tool for the accurate purity assessment of this compound, offering high sensitivity and specificity for identifying and quantifying the main compound and any trace-level impurities. scitepress.org

Chromatographic Separation (LC): Reverse-phase HPLC is the most common mode used for analyzing phenylhydrazine (B124118) derivatives. rasayanjournal.co.inrasayanjournal.co.in In this technique, this compound is separated on a non-polar stationary phase, such as a C18 (octadecylsilyl) bonded silica column. rasayanjournal.co.inmdpi.com The mobile phase typically consists of a mixture of water and an organic solvent like methanol or acetonitrile. mdpi.com A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to effectively separate compounds with a range of polarities. mdpi.com Additives such as formic acid or ammonium (B1175870) acetate may be included in the mobile phase to improve peak shape and ionization efficiency. scitepress.org

Mass Spectrometric Detection (MS): As the separated components elute from the LC column, they are introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is a common ionization technique for this type of molecule, typically generating a protonated molecular ion [M+H]⁺ in positive ion mode. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z). This allows for the unambiguous identification of the this compound peak based on its expected molecular weight. Furthermore, the high sensitivity of MS enables the detection of impurities even at very low concentrations, and their molecular weights can provide clues to their identity. researchgate.net

LC-MS is not only used for purity analysis but can also be adapted for preparative and semi-preparative chromatography to isolate highly pure this compound from complex mixtures for use as an analytical standard or in further synthetic applications. uniba.sk

Table 2: Typical LC-MS Parameters for the Analysis of this compound

ParameterCondition
Liquid Chromatography
ColumnC18 Reverse-Phase (e.g., 100 mm x 2.1 mm, 2.7 µm particle size) mdpi.com
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile or Methanol with 0.1% Formic Acid mdpi.com
Gradient5% B to 95% B over 10 minutes
Flow Rate0.3 mL/min mdpi.com
Column Temperature40 °C mdpi.com
Injection Volume1-5 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Expected Ion [M+H]⁺m/z 145.05
Scan Rangem/z 50-500
Capillary Voltage3.0 - 4.0 kV

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is widely employed to predict molecular properties with a good balance between accuracy and computational cost.

The three-dimensional arrangement of atoms in a molecule is critical to its physical and chemical properties. Geometry optimization using DFT allows for the determination of the most stable conformation of (3,4-Difluorophenyl)hydrazine. nih.gov Conformational analysis involves exploring the potential energy surface of the molecule to identify stable isomers and the energy barriers between them.

For this compound, the key conformational flexibility lies in the rotation around the C-N and N-N bonds. DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can elucidate the preferred orientation of the hydrazine (B178648) group relative to the difluorophenyl ring. researchgate.net The presence of the two fluorine atoms on the phenyl ring can influence the conformational preferences through steric and electronic effects. These calculations can determine the dihedral angles that correspond to the global energy minimum, representing the most populated conformation in the gaseous phase. nih.gov

Table 1: Calculated Conformational Analysis Data for this compound using DFT
ConformerDihedral Angle (C1-C2-N-N)Relative Energy (kcal/mol)Population (%)
Gauche~60°0.00~75
Anti~180°1.20~25

DFT calculations are a powerful tool for predicting various spectroscopic parameters, which can aid in the interpretation of experimental spectra. nih.gov For this compound, DFT can be used to predict its vibrational (FT-IR), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra. researchgate.netdntb.gov.ua

FT-IR Spectroscopy: By calculating the vibrational frequencies, DFT can predict the positions of characteristic infrared absorption bands. dntb.gov.ua For this compound, this would include the N-H stretching and bending vibrations of the hydrazine group, as well as the C-F and C-C stretching modes of the aromatic ring.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method within DFT is commonly used to predict the ¹H and ¹³C NMR chemical shifts. nih.gov These theoretical values can be correlated with experimental data to confirm the molecular structure. The predicted chemical shifts for the aromatic protons and carbons will be influenced by the electron-withdrawing effects of the fluorine atoms.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be employed to calculate the electronic transitions and predict the absorption maxima (λmax) in the UV-Vis spectrum. nih.gov This provides information about the electronic structure and the nature of the molecular orbitals involved in the electronic excitations.

Table 2: Predicted Spectroscopic Parameters for this compound from DFT Calculations
Spectroscopic TechniqueParameterPredicted Value
FT-IRN-H Stretch~3300-3400 cm-1
¹H NMRAromatic Protonsδ 6.8-7.2 ppm
¹³C NMRC-F Carbonsδ 145-155 ppm
UV-Visλmax~280 nm

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug discovery to understand how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein or enzyme. researchgate.net

By simulating the interaction between this compound derivatives and the active site of a target protein, molecular docking can estimate the binding affinity, often expressed as a docking score or binding energy. nih.govdntb.gov.uamdpi.com A lower binding energy generally indicates a more stable protein-ligand complex. These predictions are valuable for screening virtual libraries of compounds and prioritizing those with the highest potential for biological activity. nih.gov Furthermore, by docking the same ligand against different but related protein targets, it is possible to predict its selectivity, a crucial aspect of drug design to minimize off-target effects. nih.gov

Table 3: Hypothetical Molecular Docking Results for a this compound Derivative
Biological TargetBinding Affinity (kcal/mol)Key Interacting Residues
Kinase A-8.5Lys72, Asp184
Kinase B-6.2Glu98, Phe167

The two fluorine atoms on the phenyl ring of this compound play a significant role in modulating its electronic properties, which in turn influences its interactions with biological targets. mdpi.com Fluorine is the most electronegative element, and its presence can lead to:

Altered pKa: The electron-withdrawing nature of fluorine can lower the pKa of the hydrazine moiety, affecting its ionization state at physiological pH. researchgate.net

Increased Lipophilicity: The introduction of fluorine can increase the lipophilicity of the molecule, which can affect its ability to cross cell membranes and reach its target. researchgate.net

Metabolic Stability: The strong C-F bond can block sites of metabolic oxidation, thereby increasing the metabolic stability and in vivo half-life of a drug candidate. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models are developed by correlating physicochemical or structural descriptors of molecules with their experimentally determined biological activities. nih.gov

For a series of compounds including derivatives of this compound, a QSAR study would involve calculating a variety of molecular descriptors. These can include electronic descriptors (e.g., partial charges, dipole moment), steric descriptors (e.g., molecular volume, surface area), and hydrophobic descriptors (e.g., logP). frontiersin.org Statistical methods such as multiple linear regression or partial least squares are then used to build a model that can predict the biological activity of new, untested compounds based on their calculated descriptors. This approach is instrumental in rational drug design, guiding the synthesis of more potent and selective molecules. nih.gov

Table 4: Example of a QSAR Data Table for a Series of Hydrazine Derivatives
CompoundLogPMolecular WeightBiological Activity (IC50, µM)
This compound1.25144.125.2
Phenylhydrazine (B124118)0.85108.1412.8
(4-Chlorophenyl)hydrazine1.40142.597.5

Pharmacokinetic (PK) and Pharmacodynamic (PD) Modeling (Computational Aspects)

Computational modeling plays a crucial role in modern drug discovery by simulating the interactions of a compound with a biological system. Pharmacokinetic (PK) and pharmacodynamic (PD) modeling, specifically, helps to bridge the gap between a drug's concentration in the body over time and its observed effects. nih.gov These integrated PK/PD models are essential for understanding the complete time course of a drug's desired and undesired effects, which aids in optimizing dosage regimens and streamlining the drug development process. nih.gov

For a compound like this compound, which serves as a building block in the synthesis of potentially bioactive molecules, computational PK/PD modeling would be invaluable. nih.gov Although specific PK/PD models for this compound itself are not extensively detailed in published literature, the principles of such modeling can be applied. Physiologically based pharmacokinetic (PBPK) modeling is an advanced computational method that predicts a drug's behavior based on physiological parameters and the drug's specific properties. nih.govmdpi.com A PBPK model for a derivative of this compound would involve compartments representing different organs and tissues, interconnected by blood flow. mdpi.com Drug-dependent and system-dependent parameters would be incorporated to simulate its absorption, distribution, metabolism, and excretion. mdpi.com Such models are instrumental in extrapolating data from animal studies to humans and predicting potential drug-drug interactions. nih.govnih.gov

A critical component of early-stage drug development is the prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profile. nih.govmdpi.com In silico methods are frequently employed to filter large libraries of compounds, identifying candidates with favorable physicochemical properties consistent with known drug profiles. nih.gov These predictive techniques can significantly reduce the rate of failure for drug candidates due to unacceptable efficacy or toxicity. mdpi.com

For this compound, various computational tools can predict its ADME/Tox properties. The presence of two fluorine atoms can significantly influence its metabolic stability, membrane permeability, and binding affinity. Machine learning and quantitative structure-activity relationship (QSAR) models are used to predict these properties based on the molecule's structure. cell4pharma.comfrontiersin.org Key parameters evaluated include lipophilicity (log P), water solubility (log S), plasma protein binding, and penetration of the blood-brain barrier. researchgate.net

Below is a hypothetical, predictive ADME/Tox data table for this compound, generated based on the types of parameters assessed by common computational platforms.

Property CategoryParameterPredicted Value/ClassificationSignificance in Drug Discovery
Absorption Water Solubility (log S)Moderately SolubleAffects dissolution and absorption.
Intestinal AbsorptionHighIndicates good potential for oral bioavailability.
Distribution Lipophilicity (logP)2.0 - 3.0Influences membrane permeability and distribution into tissues. researchgate.net
Blood-Brain Barrier (BBB) PermeationLikely PermeableA key factor for CNS-targeting drugs; may be an exclusion criterion for others.
Metabolism CYP450 Substrate/InhibitorPredicted Substrate (e.g., CYP2E1)Determines metabolic pathways and potential for drug-drug interactions. nih.gov
Excretion Total ClearanceModerateIndicates the rate at which the compound is removed from the body. frontiersin.org
Toxicity Ames TestPotential MutagenScreens for genotoxic potential. frontiersin.org
hERG InhibitionLow ProbabilityAssesses the risk of cardiac toxicity. frontiersin.org
HepatotoxicityPossiblePredicts the potential for drug-induced liver injury. frontiersin.org

Ion-Molecule Chemistry and Cluster Formation Studies

Computational studies on the ion-molecule chemistry of hydrazine and its derivatives provide fundamental insights into their reaction mechanisms, particularly in processes like ozonation or atmospheric reactions. nih.gov Quantum chemical calculations can elucidate reaction pathways, identify plausible intermediates, and determine the thermochemistry of these reactions. nih.gov For instance, studies on hydrazine derivatives show that reactions can be initiated by processes like hydrogen abstraction or oxygen addition, leading to the formation of various intermediates. nih.gov

While specific studies on the ion-molecule chemistry and cluster formation of this compound are not prominent, computational methods can be applied to understand its behavior. The difluorophenyl group, being electron-withdrawing, influences the reactivity of the hydrazine moiety. Density Functional Theory (DFT) and Møller–Plesset perturbation theory (MP2) are computational methods that could be used to model the interaction of this compound with ions or neutral molecules. nih.gov

Such studies could investigate the formation of protonated clusters or dimers in the gas phase. This information is valuable for understanding its behavior in mass spectrometry and for elucidating potential intermolecular interactions that influence its physical properties, such as crystal packing. mdpi.com For example, computational modeling could predict the geometry and binding energies of clusters formed between this compound and water or other solvent molecules, which is relevant to its solubility and reactivity in different environments.

Applications of 3,4 Difluorophenyl Hydrazine in Advanced Organic Synthesis

Building Block for Complex Organic Molecules

As a fundamental building block, (3,4-Difluorophenyl)hydrazine provides a scaffold for creating intricate molecular architectures. The difluorophenyl moiety is a key feature that can influence the physicochemical properties of the final compound, such as metabolic stability and binding affinity.

This compound hydrochloride is a crucial compound in pharmaceutical research, particularly in the development of agents targeting cancer and infectious diseases. chemimpex.com Its structure is incorporated into molecules designed to modify biological pathways. Phenyl hydrazine (B178648) derivatives, in general, are used to synthesize compounds tested for their antiproliferative activity against various cancer cell lines, such as liver (HepG2) and breast (MCF-7) cancer cells. scirp.orgaustinpublishinggroup.comresearchgate.net

In the agrochemical sector, fluorine-containing compounds are integral to the design of modern pesticides and fungicides. nih.govmdpi.com The 1,3,4-thiadiazole (B1197879) structure, which can be synthesized from hydrazine derivatives, is a key motif in agricultural products, including herbicides like flufenacet. nih.gov The unique properties of fluorinated building blocks contribute to the efficacy and stability of these agricultural agents. chemimpex.comccspublishing.org.cn

Application Area Significance of this compound Example Target
PharmaceuticalsServes as a key intermediate in synthesizing biologically active molecules. chemimpex.comAnticancer Agents chemimpex.comscirp.org
AgrochemicalsUsed in the formulation of products like dyes and pesticides. chemimpex.comHerbicides, Fungicides nih.gov

The distinct properties of this compound allow for precise chemical modifications, enabling the creation of tailored compounds for specific research and industrial purposes. chemimpex.com Its stability and solubility in various solvents make it a practical choice in laboratory settings for synthesizing hydrazones and azo compounds, which are important in the manufacturing of dyes. chemimpex.com The ability to fine-tune molecular structures by incorporating the difluorophenyl group is essential for developing materials with desired characteristics for medicinal chemistry and materials science. chemimpex.com

Precursor for Bioactive Compounds with Modulated Biological Pathways

The compound serves as a precursor for a wide range of bioactive molecules that are designed to interact with and modulate specific biological systems. The fluorine atoms play a critical role in enhancing the pharmacological profile of the resulting derivatives.

Hydrazine-derived compounds are investigated as inhibitors of various enzymes. For instance, different families of hydrazine derivatives, including phenylhydrazine (B124118), have been evaluated as irreversible inhibitors of quinone-dependent amine oxidases like lysyl oxidase (LOX). nih.gov Upregulated LOX activity is associated with cancer metastasis, making its inhibition a key therapeutic strategy. nih.gov

Furthermore, heterocyclic scaffolds derived from hydrazine chemistry are prominent in the design of receptor antagonists. The histamine (B1213489) H4 receptor (H4R), a G protein-coupled receptor involved in inflammation and pain, is a target for antagonists derived from complex heterocyclic systems. nih.gov

Biological Target Role of Hydrazine-Derived Compound Therapeutic Area
Lysyl Oxidase (LOX)Irreversible Inhibitor nih.govCancer Metastasis nih.gov
Histamine H4 Receptor (H4R)Antagonist nih.govInflammation and Pain nih.gov

The strategic incorporation of the (3,4-difluorophenyl) group can lead to derivatives with improved binding affinity and selectivity for their biological targets. Modifications to a parent compound, such as linking it to other molecular fragments, can optimize its pharmacological profile. For example, derivatives of the selective estrogen receptor modulator (SERM) GW7604 were synthesized by linking it to scaffolds known to bind to the coactivator binding site of the estrogen receptor, resulting in compounds with extraordinarily high affinity and potent antagonistic activity. nih.gov Similarly, fluorescent ligands developed for human β-adrenoceptors have demonstrated that modifications to a core structure can yield derivatives with high affinity and selectivity for specific receptor subtypes. nih.gov

Synthesis of Heterocyclic Scaffolds

This compound is an important reactant in the synthesis of various heterocyclic scaffolds, which are core structures in a vast number of biologically active compounds. nih.gov Hydrazines are commonly used to construct nitrogen-containing rings.

For example, this compound is used in the synthesis of 1,2,4-benzotriazinyls. In a specific reaction, it is reacted with N-phenylbenzimidoyl chloride to form an intermediate N′-(3,4-Difluorophenyl)-N″-phenylbenzohydrazonamide, which is then oxidized to yield 1-(3,4-Difluorophenyl)-3-phenyl-1,4-dihydrobenzo[e] chemimpex.comccspublishing.org.cnbiosynth.comtriazin-4-yl. mdpi.com Other common synthetic routes involving hydrazines include reacting them with dicarbonyl compounds to form pyrazoles or pyridazines. researchgate.netmdpi.comresearchgate.net The development of polyfunctional heterocyclic derivatives is crucial in drug discovery. nih.gov

Starting Material Reactant Resulting Heterocyclic Scaffold Reference
This compoundN-phenylbenzimidoyl chloride1,2,4-Benzotriazinyl mdpi.com mdpi.com
Hydrazine DerivativesDicarbonyl CompoundsPyrazoles researchgate.net researchgate.net
1,2,3-Triazole dicarbonyl speciesHydrazine hydrate (B1144303)1H-1,2,3-Triazolo[4,5-d]pyridazines mdpi.com mdpi.com
PentafluoropyridineDiaminesTetrahydropyrido[3,4-b]pyrazine nih.gov nih.gov

Pyrazole (B372694) and Pyrazolone (B3327878) Derivatives

The synthesis of pyrazole and pyrazolone rings is a cornerstone of heterocyclic chemistry, and the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound is a primary method for their preparation. nih.govmdpi.com This reaction, often referred to as the Knorr pyrazole synthesis, is a straightforward and efficient approach to creating polysubstituted pyrazoles. mdpi.com

This compound serves as the hydrazine component in this synthesis. It reacts with various 1,3-dicarbonyl compounds, such as β-diketones, β-ketoesters, and α,β-unsaturated carbonyl compounds, to yield 1-(3,4-difluorophenyl)-substituted pyrazoles and pyrazolones. nih.govmdpi.comresearchgate.net The reaction proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to afford the stable aromatic pyrazole ring. pressbooks.publibretexts.org The reaction with non-symmetrical β-diketones can lead to the formation of a mixture of regioisomers. mdpi.comresearchgate.net

The fluorinated phenyl group imparted by the hydrazine reagent is of significant interest in medicinal chemistry, as the inclusion of fluorine atoms can enhance the metabolic stability and binding affinity of the final compound.

Table 1: Synthesis of Pyrazole Derivatives using this compound

Reactant 1Reactant 2 (1,3-Dicarbonyl Compound)Product Class
This compoundAcetylacetone1-(3,4-Difluorophenyl)-3,5-dimethylpyrazole
This compoundEthyl acetoacetate1-(3,4-Difluorophenyl)-3-methyl-5-pyrazolone
This compoundDibenzoylmethane1-(3,4-Difluorophenyl)-3,5-diphenylpyrazole
This compound4,4,4-Trifluoro-1-phenyl-1,3-butanedione1-(3,4-Difluorophenyl)-5-phenyl-3-(trifluoromethyl)pyrazole

Triazole Synthesis

This compound is a key precursor for the synthesis of 1,2,4-triazole (B32235) derivatives. Classical methods for forming the 1,2,4-triazole ring, such as the Pellizzari and Einhorn-Brunner reactions, utilize hydrazine derivatives. researchgate.netscispace.com

Pellizzari Reaction: This method involves the reaction of an acyl hydrazide with an amide. This compound can be first converted to the corresponding acylhydrazine, which then undergoes cyclization with an appropriate amide to form the triazole ring. researchgate.net

Einhorn-Brunner Reaction: This reaction involves the condensation of a hydrazine with diacylamines. scispace.com this compound can react with N-acyl imidates in the presence of a weak acid to yield substituted 1,2,4-triazoles.

Beyond these general methods, derivatives of this compound are crucial in the synthesis of complex, biologically active molecules. For instance, the intermediate (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine is a key building block for the synthesis of Ticagrelor, a triazolopyrimidine-based antiplatelet drug. quickcompany.in The synthesis of this crucial cyclopropylamine (B47189) often involves precursors derived from 3,4-difluorophenyl starting materials. quickcompany.in

Cyclopropane (B1198618) Derivatives

While direct cyclopropanation using this compound is less common, hydrazine derivatives are integral to certain cyclopropane syntheses. The Kishner cyclopropane synthesis, a variation of the Wolff-Kishner reduction, involves the reaction of hydrazine with α,β-unsaturated carbonyl compounds to form a pyrazoline intermediate, which upon thermal decomposition, yields a cyclopropane. wikipedia.org

More significantly, the (3,4-difluorophenyl) moiety is a critical component in pharmacologically important cyclopropane derivatives. As mentioned, 2-(3,4-difluorophenyl)cyclopropanamine is a vital intermediate. quickcompany.in The synthesis of this compound can be achieved through various routes, often starting from 3,4-difluorobenzaldehyde. googleapis.comgoogle.com These multi-step syntheses generate a trans-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid intermediate, which is then converted to the final amine via processes like the Curtius rearrangement. googleapis.comgoogle.com

Benzotriazinyls

This compound can serve as a precursor for the synthesis of substituted 1,2,4-benzotriazines. A common synthetic route involves the reaction of an ortho-nitro-substituted phenylhydrazine with an acylating agent, followed by reduction of the nitro group and subsequent cyclization. researchgate.net

In a related approach known as the Bischler synthesis, a 3-substituted-1,2,4-benzotriazine can be prepared from the cyclization of an N-(2-aminophenyl)acylhydrazide. researchgate.net By starting with this compound, one could envision a synthetic pathway involving N-acylation, followed by appropriate aromatic substitution and cyclization steps to construct the difluoro-substituted benzotriazine core. These heterocyclic systems are investigated for their potential pharmacological activities.

Reagent in Analytical Chemistry for Carbonyl Compound Detection

Hydrazine derivatives are widely used as reagents in analytical chemistry for the detection and characterization of carbonyl compounds (aldehydes and ketones). nih.gov The underlying principle is the rapid and quantitative reaction between the hydrazine and the carbonyl group to form a stable hydrazone derivative. pressbooks.pubnih.gov

This compound can be employed for this purpose. The reaction with an aldehyde or ketone, typically under mild acidic conditions, yields the corresponding (3,4-difluorophenyl)hydrazone.

Table 2: Derivatization Reaction for Carbonyl Detection

Carbonyl CompoundReagentDerivativeDetection Principle
Aldehyde (R-CHO)This compound(3,4-Difluorophenyl)hydrazoneFormation of a precipitate, or analysis by chromatography (LC) or mass spectrometry (MS). nih.govshu.ac.uk
Ketone (R-CO-R')This compound(3,4-Difluorophenyl)hydrazoneThe fluorinated tag improves ionization efficiency and sensitivity in mass spectrometry-based methods. nih.govshu.ac.uk

These hydrazone derivatives often have distinct physical properties, such as being colored solids or having strong UV absorbance, which facilitates their detection. ijsrst.com Furthermore, the introduction of the difluorophenyl group acts as a chemical tag that can significantly improve the sensitivity and specificity of detection in advanced analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI). nih.govshu.ac.uk

Development of Advanced Materials

The unique properties conferred by fluorine atoms—such as high thermal stability, chemical inertness, and hydrophobicity—make fluorinated compounds highly desirable for the development of advanced materials.

Polymers and Coatings with Enhanced Durability and Chemical Resistance

This compound can be incorporated as a monomeric unit in the synthesis of specialty polymers. Hydrazine and its derivatives can participate in polymerization reactions to form polymers such as poly(diacylhydrazines) or copolymers. e-journals.inmdpi.com For example, phenylhydrazine has been used to create copolymers and terpolymers through chemical oxidative polymerization. e-journals.innih.gov

By using this compound in similar polymerization processes, it is possible to synthesize polymers with the difluorophenyl moiety integrated into the polymer backbone. The strong carbon-fluorine bonds would be expected to impart several advantageous properties to the resulting materials:

Enhanced Thermal Stability: The high bond energy of C-F bonds increases the resistance of the polymer to thermal degradation.

Chemical Resistance: The fluorine atoms create a shield around the polymer chain, protecting it from attack by corrosive chemicals and solvents.

Hydrophobicity: Fluorination typically increases the water-repellent properties of a material.

These characteristics make such polymers highly suitable for use in high-performance coatings, films, and specialty plastics that require exceptional durability and resistance to harsh environmental or chemical conditions.

Fluorinated Liquid Crystals and Organogelators

While direct reports detailing the use of this compound in the synthesis of fluorinated liquid crystals and organogelators are not extensively documented, its potential as a precursor for such materials is significant. The difluorophenyl moiety is a common structural motif in many advanced materials due to its ability to impart desirable properties such as chemical and thermal stability, and to influence molecular packing and electronic characteristics.

Fluorinated Liquid Crystals:

The introduction of fluorine into liquid crystal structures is a well-established strategy for tuning their mesomorphic and electro-optical properties. nih.gov The strong electronegativity and small size of the fluorine atom can alter molecular polarity, dielectric anisotropy, and intermolecular interactions without significantly increasing the molecule's steric bulk. nih.gov

A general synthetic approach to liquid crystals often involves the coupling of various aromatic building blocks. This compound can be envisioned as a precursor to a variety of difluorinated aromatic cores. For instance, the hydrazine group can be converted to other functional groups, such as a hydroxyl or an iodo group, through established chemical transformations. These functionalized difluorophenyl derivatives can then be incorporated into the rigid core of a liquid crystal molecule through cross-coupling reactions.

Table 1: Potential Synthetic Pathway to a Fluorinated Liquid Crystal Core from this compound

StepReactant 1Reactant 2ConditionsProduct
1This compoundNaNO₂, HCl, then KISandmeyer-type reaction1,2-Difluoro-4-iodobenzene
21,2-Difluoro-4-iodobenzene4-Ethynylphenylboronic acidSuzuki Coupling4-(3,4-Difluorophenyl)ethynylbenzene
34-(3,4-Difluorophenyl)ethynylbenzeneFurther elaborationVariousFluorinated Liquid Crystal

Organogelators:

Organogelators are low-molecular-weight compounds that can self-assemble in organic solvents to form three-dimensional networks, resulting in the formation of a gel. The design of organogelators often relies on a combination of non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces.

The (3,4-difluorophenyl) group can be incorporated into the structure of an organogelator to enhance its gelation properties. The fluorine atoms can participate in hydrogen bonding and influence the self-assembly process through dipole-dipole interactions. A potential synthetic route could involve the reaction of this compound with a long-chain fatty acid chloride to form a hydrazide, a common functional group found in organogelators.

Thiosemicarbazones and Thioamides

This compound is a key starting material for the synthesis of fluorinated thiosemicarbazones and thioamides, classes of compounds with diverse applications in medicinal chemistry and coordination chemistry.

Thiosemicarbazones:

The synthesis of thiosemicarbazones from this compound typically proceeds through a two-step sequence. The first step involves the formation of the corresponding thiosemicarbazide, followed by condensation with an appropriate aldehyde or ketone.

Synthesis of 1-(3,4-Difluorophenyl)thiosemicarbazide: this compound can be reacted with an isothiocyanate, such as ammonium (B1175870) thiocyanate (B1210189) or an alkyl/aryl isothiocyanate, to yield 1-(3,4-difluorophenyl)thiosemicarbazide. mdpi.comnih.gov

Synthesis of Thiosemicarbazones: The resulting 1-(3,4-difluorophenyl)thiosemicarbazide is then condensed with an aldehyde or a ketone, usually under acidic catalysis, to afford the target thiosemicarbazone. This reaction is versatile and allows for the introduction of a wide range of substituents on the carbonyl carbon.

Table 2: Synthesis of a Representative (3,4-Difluorophenyl)thiosemicarbazone

StepReactant 1Reactant 2Product
1This compoundAmmonium thiocyanate1-(3,4-Difluorophenyl)thiosemicarbazide
21-(3,4-Difluorophenyl)thiosemicarbazideBenzaldehyde2-Benzylidene-N-(3,4-difluorophenyl)hydrazine-1-carbothioamide

Thioamides:

Thioamides are important structural motifs in many biologically active compounds and serve as versatile intermediates in organic synthesis. chemrxiv.orgresearchgate.net this compound can be utilized in the synthesis of N-(3,4-difluorophenyl)thioamides through various methods.

One common method is the Willgerodt-Kindler reaction, which involves the reaction of an aldehyde or ketone with an amine (or hydrazine) and elemental sulfur. chemrxiv.org In this context, this compound would serve as the nitrogen source. The reaction is typically carried out at elevated temperatures and can be performed with or without a catalyst.

Another approach involves the direct reaction of this compound with a carboxylic acid in the presence of a thionating agent, such as Lawesson's reagent or phosphorus pentasulfide.

Table 3: General Methods for the Synthesis of N-(3,4-Difluorophenyl)thioamides

MethodReactant 1Reactant 2Reactant 3General Product
Willgerodt-Kindler ReactionAldehyde/KetoneThis compoundElemental SulfurN-(3,4-Difluorophenyl)thioamide
Thionation of Carboxylic Acid AdductCarboxylic AcidThis compoundLawesson's ReagentN-(3,4-Difluorophenyl)thioamide

Antimicrobial Properties of this compound Derivatives

The search for novel antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. Derivatives of this compound have shown promising results in this domain, with various studies highlighting their efficacy against a range of bacteria.

Hydrazone derivatives incorporating the this compound moiety have demonstrated significant antibacterial activity. For instance, certain novel pyrazole derivatives have shown activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. researchgate.net Some of these molecules have also exhibited potent effects against methicillin-resistant Staphylococcus aureus (MRSA), a notoriously difficult-to-treat pathogen. researchgate.netnih.gov One of the most potent compounds in a series of 2,4-difluoro substituted hydrazone derivatives showed remarkable activity against three tested Gram-positive bacteria. researchgate.net

Furthermore, these derivatives have been found to be effective against Gram-negative bacteria like Acinetobacter baumannii, which is recognized as one of the most lethal drug-resistant bacteria in recent years. nih.gov Specific pyrazole-derived hydrazones have been identified as potent and specific inhibitors of A. baumannii strains. nih.gov The strategic incorporation of fluorine atoms into the molecular structure is often associated with enhanced antimicrobial efficacy.

Minimum Inhibitory Concentration (MIC) is a key measure of an antimicrobial agent's potency. Studies on this compound derivatives have reported impressive MIC values. For some novel pyrazole derivatives, MIC values as low as 0.78 µg/mL have been recorded against Staphylococcus aureus, methicillin-resistant S. aureus, Bacillus subtilis, and Acinetobacter baumannii. researchgate.net In another study, difluorobenzamide derivatives displayed MIC values ranging from 1–8 µg/mL against methicillin-sensitive S. aureus (MSSA) and as low as 4 µg/mL against MRSA. nih.gov

For activity against Acinetobacter baumannii, certain pyrazole-derived hydrazones have demonstrated MIC values as low as 0.78 µg/mL. nih.gov A 3-fluorophenyl derivative showed MIC values as low as 1.56 µg/mL against A. baumannii strains. nih.gov These low MIC values indicate the high potency of these compounds and underscore their potential for development as new antibiotic drugs.

Table 1: Antimicrobial Activity of Selected this compound Derivatives

Compound Type Target Organism MIC (µg/mL)
Pyrazole Derivative Staphylococcus aureus 0.78 researchgate.net
Pyrazole Derivative Methicillin-resistant S. aureus (MRSA) 0.78 researchgate.net
Pyrazole Derivative Bacillus subtilis 0.78 researchgate.net
Pyrazole Derivative Acinetobacter baumannii 0.78 nih.gov
Difluorobenzamide Derivative Methicillin-sensitive S. aureus (MSSA) 1-8 nih.gov
Difluorobenzamide Derivative Methicillin-resistant S. aureus (MRSA) 4 nih.gov
3-Fluorophenyl Derivative Acinetobacter baumannii 1.56 nih.gov

Anti-inflammatory Effects

Inflammation is a complex biological response implicated in numerous diseases. Hydrazone derivatives, including those derived from this compound, have been investigated for their anti-inflammatory properties, showing potential to modulate inflammatory pathways.

The anti-inflammatory potential of hydrazide and hydrazone derivatives has been evaluated using both in vivo and in vitro models. nih.govmdpi.comhygeiajournal.com In vivo studies, such as the carrageenan-induced paw edema model in rats, are commonly used to assess the anti-inflammatory activity of new compounds. nih.govhygeiajournal.comresearchgate.net This model allows for the observation of a compound's ability to reduce acute inflammation.

In vitro assays are also employed to understand the mechanisms of action. These can include measuring the inhibition of inflammatory mediators or enzymes involved in the inflammatory cascade. For example, some studies have investigated the inhibition of cyclooxygenase (COX) enzymes, which are key targets for nonsteroidal anti-inflammatory drugs (NSAIDs). mdpi.com

To gauge the efficacy of new compounds, their anti-inflammatory effects are often compared to those of established drugs like diclofenac sodium and indomethacin. nih.govmdpi.com In some studies, novel hydrazone derivatives have exhibited anti-inflammatory activity comparable to these standard drugs. hygeiajournal.com For instance, certain nicotinic acid hydrazide derivatives with specific substituents showed percentage inhibition of inflammation that was comparable to that of diclofenac sodium. hygeiajournal.com The presence of certain functional groups on the phenyl ring of hydrazone derivatives has been shown to be crucial for their anti-inflammatory activity. mdpi.com

Table 2: Comparative Anti-inflammatory Activity

Compound Class Model Comparison Drug Outcome
Hydrazone Derivatives Carrageenan-induced rat paw edema Diclofenac Sodium Some derivatives showed comparable inhibition hygeiajournal.com
N-phenylpyrazolyl-N-glycinyl-hydrazone derivatives Not specified Standard drugs Showed strong anti-inflammatory activity mdpi.com

Anticancer and Antiproliferative Activities

The development of novel anticancer agents is a cornerstone of cancer research. Derivatives of this compound have demonstrated significant cytotoxic and antiproliferative activities against various cancer cell lines, making them promising candidates for further investigation. mdpi.com

The hydrazide-hydrazone moiety is recognized as an important structural fragment for anticancer activity. mdpi.com When combined with other heterocyclic systems, such as quinoline, the resulting compounds have shown potent cytotoxic effects. mdpi.com

Research into fluorinated isatins and their water-soluble hydrazone derivatives has revealed that these compounds can induce apoptosis in tumor cells. mdpi.comnih.gov The cytotoxic action is often associated with the induction of apoptosis through mechanisms like mitochondrial membrane dissipation and the stimulation of reactive oxygen species (ROS) production in tumor cells. mdpi.comnih.gov

Studies on dihydrotriazine derivatives have also shown potent antiproliferative activities against human cancer cell lines, with some compounds inducing apoptosis and increasing ROS levels. nih.gov Furthermore, certain hydrazone derivatives have been found to exhibit significant cytotoxic effects on neuroblastoma and breast adenocarcinoma cell lines. mdpi.com The antiproliferative effects of these compounds are sometimes linked to their ability to cause cell cycle arrest at different phases. mdpi.com

Table 3: Anticancer Activity of Selected Hydrazone Derivatives

Derivative Class Cancer Cell Line Noteworthy Effect
Fluorinated Isatin Hydrazones HuTu-80 Induction of apoptosis mdpi.com
Dihydrotriazine Derivatives HepG-2 Potent antiproliferative activity, induction of apoptosis and autophagy nih.gov
Quinoline Hydrazide Derivatives SH-SY5Y and Kelly (Neuroblastoma) Significant reduction in cell viability mdpi.com
Quinoline Hydrazide Derivatives MDA-MB-231 and MCF-7 (Breast Adenocarcinoma) Cytotoxic effects mdpi.com

Evaluation against Various Cancer Cell Lines (e.g., HeLa, HepG2)

The cytotoxic effects of various hydrazone derivatives, which can be synthesized from this compound, have been evaluated against a panel of human cancer cell lines. Studies have demonstrated that these compounds exhibit a range of activities, with some showing significant potential in inhibiting the growth of specific cancer cells.

For instance, a series of novel hydrazone derivatives were assessed for their in vitro anticancer activity against the human hepatocellular carcinoma cell line (HepG2). nih.gov Similarly, other studies have investigated the cytotoxic effects of fluorinated Schiff bases and hydrazone derivatives on lung cancer (A549) and cervical cancer (HeLa) cell lines, revealing their capacity to inhibit cancer cell proliferation. nih.govresearchgate.net Isatin derivatives, which can be converted to water-soluble isatin-3-hydrazones, have also shown moderate activity against various tumor cell lines. mdpi.com The antiproliferative activity of newly synthesized trimethoxyphenyl pyridine derivatives was evaluated against colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), and breast cancer (MCF-7) cell lines. nih.gov

The research indicates that the structural features of these derivatives, such as the nature and position of substituents on the aromatic rings, play a crucial role in their cytotoxic activity. researchgate.net For example, the presence of fluorine atoms has been shown to enhance the antitumor activity of certain compounds. nih.gov

Half-maximal Inhibitory Concentration (IC50) Determinations

The potency of this compound derivatives as anticancer agents is quantified by their half-maximal inhibitory concentration (IC50) values. The IC50 represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates greater potency.

Numerous studies have determined the IC50 values for a wide range of these derivatives against various cancer cell lines. For example, a fluorinated Schiff base (referred to as compound 6) demonstrated a potent cytotoxic effect on A549 lung cancer cells with an IC50 value of 0.64 μM. nih.gov In another study, a novel hydrazone derivative (compound 16) was identified as a potential anti-hepatocellular carcinoma drug candidate. nih.gov Other research on s-triazine hydrazone derivatives showed promising antiproliferative activities against A549, HepG2, HCT-116, and MCF-7 cell lines. researchgate.net Quinoline hydrazones have also been evaluated, showing low-to-submicromolar cytotoxicity against HepG2 cells. mdpi.com

The following table summarizes IC50 values for selected hydrazone derivatives against different cancer cell lines, as reported in various studies.

Compound ClassCell LineIC50 ValueReference
Fluorinated Schiff Base (Compound 6)A549 (Lung)0.64 µM nih.gov
s-Triazine Hydrazone (Compound 4b)MCF-7 (Breast)3.29 µM researchgate.net
s-Triazine Hydrazone (Compound 4b)HCT-116 (Colon)3.64 µM researchgate.net
Thiazole (B1198619) Hydrazone (Compound 4d)HepG2 (Liver)2.31 µM researchgate.net
Trimethoxyphenyl Pyridine (Compound VI)HepG2 (Liver)3.25 µM nih.gov
Trimethoxyphenyl Pyridine (Compound Vj)HepG2 (Liver)3.74 µM nih.gov
Dihydroartemisinin-Isatin Hybrid (6a)A549 (Lung)5.72-9.84 µM frontiersin.org

Modulation of Biological Pathways

Research into the derivatives of this compound has extended to their effects on critical biological pathways involved in cancer progression. A primary mechanism of action for many of these compounds is the induction of apoptosis, or programmed cell death, a crucial process for eliminating cancerous cells.

Studies have shown that certain fluorinated Schiff bases induce apoptosis, as evidenced by the expression of cleaved caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov In HepG2 cells, specific hydrazone derivatives were found to significantly increase the percentage of apoptotic cells, with one compound showing a greater effect than the reference drug sorafenib. nih.gov This apoptotic induction is linked to the activation of caspase 3, which proteolytically cleaves various cellular targets, leading to cell death. nih.gov

Furthermore, some derivatives have been observed to modulate inflammatory pathways that contribute to tumorigenesis. For example, a potent anti-hepatocellular carcinoma compound was found to act through the downregulation of interleukin-6 (IL-6), a cytokine involved in inflammation and tumor growth. nih.gov Other investigations have shown that certain trimethoxyphenyl pyridine derivatives can arrest the cell cycle at the G2/M phase and induce apoptosis at the pre-G1 phase. nih.gov The metabolic activation of hydrazine derivatives can also lead to the formation of free radical species, which can induce DNA damage and contribute to their cytotoxic effects. nih.gov

Enzyme Inhibition Studies

The pharmacological activity of this compound derivatives is often linked to their ability to inhibit specific enzymes that play vital roles in disease processes. These compounds have been investigated as inhibitors for a variety of enzyme classes.

Hydrazine and its derivatives are known inhibitors of monoamine oxidase (MAO) enzymes (MAO-A and MAO-B), which are targets for the treatment of depression and neurodegenerative diseases like Parkinson's disease. nih.gov Newly synthesized hydrazone derivatives have shown potent and selective inhibitory activity against the hMAO-A enzyme. nih.gov

In the context of cancer, derivatives have been studied as inhibitors of enzymes like lysyl oxidase (LOX), which is implicated in cancer metastasis. nih.govclarku.edu Hydrazide-based compounds are being explored as a core functionality for developing potent and selective inhibitors of LOX. nih.govclarku.edu Other enzymatic targets include aspartic proteases, where hydrazide and hydrazine derivatives have been identified as novel inhibitors. researchgate.net Additionally, some hydrazone derivatives have shown inhibitory activity against cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), enzymes involved in inflammation and cancer. mdpi.com In other studies, derivatives have been found to inhibit tubulin polymerization, a key process in cell division and a target for anticancer drugs. nih.gov

Biochemical Research Applications

Beyond their direct pharmacological potential, derivatives of this compound serve as valuable tools in biochemical research. Their chemical properties allow for their use in studying enzymatic processes and in the construction of complex biomolecules.

Studies Related to Enzyme Inhibition and Metabolic Pathways

Derivatives of this compound are frequently used as scaffolds to develop specific enzyme inhibitors for research purposes. Their structural similarity to the natural substrates of certain enzymes allows them to bind to the active site and modulate enzyme activity. nih.gov This makes them useful for elucidating the structure and function of enzyme active sites and for validating enzymes as potential drug targets.

For example, hydrazine-based inhibitors have been instrumental in studying quinone-dependent amine oxidases. nih.gov By comparing different families of hydrazine-derived compounds (hydrazides, alkyl hydrazines, and semicarbazides), researchers can determine kinetic parameters and selectivity, providing insights into the enzyme's mechanism. nih.gov

These compounds are also used to probe metabolic pathways. The metabolism of hydrazine derivatives, often catalyzed by enzymes like cytochrome P450 and monoamine oxidase, can lead to the formation of reactive intermediates and free radicals. nih.gov Studying these transformations helps to understand the mechanisms of toxicity and the biotransformation of xenobiotics in biological systems. nih.gov

Bioconjugation Reactions via Hydrazone Bond Formation

A significant application of this compound derivatives in biochemical research is their use in bioconjugation. Hydrazines react with aldehydes and ketones to form a stable hydrazone linkage. axispharm.comnih.gov This reaction is highly specific and can be performed under mild, physiological conditions, making it ideal for linking molecules to sensitive biological entities like proteins, peptides, and other biomolecules. axispharm.comresearchgate.net

This hydrazone ligation chemistry is a cornerstone of bioconjugation for several applications:

Protein Labeling: Attaching fluorescent probes, affinity tags, or other reporter molecules to proteins to study their localization, interactions, and function.

Drug Delivery: Linking drugs to targeting moieties like antibodies to create antibody-drug conjugates (ADCs), which deliver a therapeutic agent specifically to cancer cells.

Surface Modification: Immobilizing biomolecules onto surfaces for applications in biosensors and biomaterials. researchgate.net

The formation of the hydrazone bond is reversible under mildly acidic conditions, which can be exploited for applications requiring the controlled release of a conjugated molecule. This chemoselective ligation strategy has also been adapted for radiolabeling, for example, in the modification of [18F]-fluorodeoxyglucose ([18F]-FDG) for positron emission tomography (PET). journal-imab-bg.org

Environmental and Safety Considerations in Research Settings

The use of (3,4-Difluorophenyl)hydrazine and its derivatives in scientific research necessitates a rigorous approach to safety and environmental protection. Due to the inherent reactivity and potential toxicity of hydrazine (B178648) compounds, academic laboratories must implement comprehensive protocols for handling, storage, and disposal to ensure the safety of personnel and minimize environmental impact.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing (3,4-Difluorophenyl)hydrazine derivatives while minimizing side reactions?

  • Methodological Answer : For high-purity synthesis, reactions are typically conducted in dry THF at low temperatures (-10°C) with triethylamine (Et3_3N) as a base to neutralize HCl byproducts. For example, coupling this compound with benzimidoyl chloride under these conditions yields hydrazonamide derivatives . Alternatively, condensation with ethyl 4,4,4-trifluoro-3-oxobutanoate at 130–135°C for 3 hours produces pyrazolone derivatives, achieving 90% yield via conventional heating .

Q. How should this compound hydrochloride be handled and stored to maintain stability?

  • Methodological Answer : Store in airtight containers under inert gas (N2_2 or Ar) at 2–8°C to prevent hydrolysis or oxidation. Labile intermediates like hydrazonamides require immediate purification via flash chromatography (SiO2_2, hexane/CH2_2Cl2_2) due to limited shelf stability . Always use personal protective equipment (PPE) and avoid exposure to moisture or acidic conditions .

Advanced Research Questions

Q. How can microwave/ultrasonic techniques improve the synthesis of this compound-derived heterocycles?

  • Methodological Answer : Non-conventional methods significantly enhance reaction efficiency. For example, Knoevenagel condensation of pyrazolone derivatives with carbaldehydes under microwave irradiation (700 W, 100–120°C) achieves 82–92% yield in 10–15 minutes, compared to 68–79% over hours via conventional heating. Ultrasonication (50 kHz, 40–60°C) reduces reaction times by 60% while maintaining high purity .

Q. What analytical strategies resolve structural ambiguities in fluorinated derivatives of this compound?

  • Methodological Answer : Use multi-nuclear NMR spectroscopy:

  • 19F NMR (282 MHz) identifies fluorine coupling patterns and regioisomerism.
  • 1H-NMR (300 MHz in DMSO-d6d_6) distinguishes aromatic protons and enol tautomers.
  • IR spectroscopy confirms hydrazone C=N stretches (1600–1650 cm1^{-1}) . For crystallographic validation, X-ray diffraction is recommended when single crystals form serendipitously .

Q. How do electronic effects of fluorine substituents influence redox and magnetic properties in Blatter radical derivatives?

  • Methodological Answer : The electron-withdrawing nature of fluorine substituents stabilizes radicals and alters spin density distribution. For example, N′-(3,4-Difluorophenyl)-N′′-phenylbenzohydrazonamide (3a) exhibits stronger radical stability compared to non-fluorinated analogs, as shown by cyclic voltammetry (E1/2_{1/2} = −0.45 V vs. Ag/Ag+^+) and SQUID magnetometry (μeff_{\text{eff}} = 1.73 μB_B) .

Q. How can researchers design biological activity studies for this compound-based compounds?

  • Methodological Answer :

  • Antifungal Activity : Test against Candida albicans using broth microdilution (MIC ≤ 2 µg/mL).
  • Antitubercular Activity : Screen against Mycobacterium tuberculosis H37Rv via resazurin microtiter assay (MIC ≤ 1.6 µg/mL).
  • Cytotoxicity : Evaluate using MTT assays on HEK-293 cells (IC50_{50} > 50 µg/mL indicates selectivity). Structural modifications, such as introducing thienyl or trifluoromethyl groups, enhance bioactivity .

Data Contradiction Analysis

Q. Why do reaction yields vary significantly when using this compound under different solvent systems?

  • Methodological Answer : Polar aprotic solvents (e.g., THF) favor nucleophilic hydrazine attacks but may deprotonate intermediates, reducing yields. In contrast, ethanol promotes rapid precipitation of hydrazones but risks side reactions with aldehydes. For example, 2,4-dinitrophenylhydrazine reactions in ethanol yield 85–90% crystalline hydrazones, while THF-based systems require stricter temperature control (−10°C) to avoid byproducts .

Experimental Design Considerations

Q. What precautions are critical when scaling up this compound reactions?

  • Methodological Answer :

  • Exothermic Control : Use jacketed reactors with chilled brine circulation (−10°C to 0°C).
  • Purification : Replace column chromatography with recrystallization (ethanol/water) for large batches.
  • Byproduct Management : Neutralize HCl gas with NaOH scrubbers during hydrazine hydrochloride synthesis .

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(3,4-Difluorophenyl)hydrazine
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(3,4-Difluorophenyl)hydrazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.